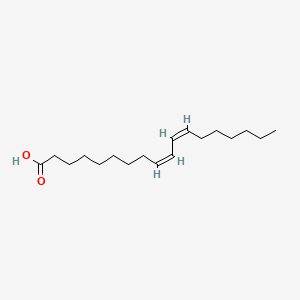

9(Z),11(Z)-Octadecadienoic acid

Beschreibung

(9Z,11Z)-9,11-Octadecadienoic acid has been reported in Carthamus oxyacanthus with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(9Z,11Z)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-QRLRYFCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873031 | |

| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-70-7, 1839-11-8 | |

| Record name | 9,11-Octadecadienoic acid, (9Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z,11Z)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,11-OCTADECADIENOIC ACID, (9Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMD9I3JF0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of 9(Z),11(Z)-Octadecadienoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9(Z),11(Z)-Octadecadienoic acid is a geometric isomer of conjugated linoleic acid (CLA), a family of polyunsaturated fatty acids that have garnered significant scientific interest for their diverse biological activities. While research has explored the anti-inflammatory, anti-cancer, and metabolic regulatory properties of the CLA family, detailed, isomer-specific data for 9(Z),11(Z)-octadecadienoic acid is limited in the current scientific literature. The majority of in-depth mechanistic studies have focused on the most abundant natural isomer, 9(Z),11(E)-octadecadienoic acid (rumenic acid).

This technical guide provides a comprehensive overview of the known biological activities of 9(Z),11(Z)-octadecadienoic acid, presents the available quantitative data, and details relevant experimental protocols. To provide a broader context for its potential biological functions, this guide also includes a detailed examination of the well-documented activities of the closely related and extensively studied 9(Z),11(E) isomer, particularly its effects on key signaling pathways. This comparative approach is intended to inform future research and drug development efforts targeting this class of lipid molecules.

Introduction to 9(Z),11(Z)-Octadecadienoic Acid

9(Z),11(Z)-Octadecadienoic acid is a specific stereoisomer of conjugated linoleic acid (CLA). CLAs are characterized by two conjugated double bonds in their 18-carbon fatty acid chain.[1] The geometry of these double bonds—in this case, both in the cis (Z) configuration—is a critical determinant of the molecule's biological function.[1] Preliminary research suggests that, like other CLAs, the 9(Z),11(Z) isomer may possess antioxidant, anti-inflammatory, and antineoplastic properties.[1] However, its activity is often compared to other isomers, most notably 9(Z),11(E)-CLA, which is the most prevalent form found in ruminant-derived food products.[2]

Biological Activity of 9(Z),11(Z)-Octadecadienoic Acid

Direct research on the 9(Z),11(Z) isomer is sparse. However, a few key studies provide quantitative and comparative data on its anti-cancer effects.

Anti-Cancer Activity

The primary quantitative data available for 9(Z),11(Z)-octadecadienoic acid relates to its antitumor activity. It has been shown to be active with a reported half-maximal effective concentration (EC50) of 446.1 µM.[3][4]

In a study comparing the apoptotic effects of different CLA isomers on human colon cancer (Caco-2) cells, the 9(E),11(E)-CLA isomer was found to induce the strongest apoptosis. While this study included the 9(Z),11(Z) isomer, its effect was less potent than the 9(E),11(E) form, highlighting the critical role of stereochemistry in biological activity.[5]

Quantitative Data Summary

The available quantitative data for the direct biological activity of 9(Z),11(Z)-Octadecadienoic acid is limited. For a comparative perspective, data for the more extensively studied 9(Z),11(E) isomer is included.

| Compound | Biological Activity | Cell Line/Model | Quantitative Metric | Value | Reference |

| 9(Z),11(Z)-Octadecadienoic acid | Antitumor | Not Specified | EC50 | 446.1 µM | [3][4] |

| 9(Z),11(E)-Octadecadienoic acid | Inhibition of Cell Growth | MCF-7 (Breast Cancer) | Concentration | 25-200 µM | [6] |

| 9(Z),11(E)-Octadecadienoic acid | Reduction of Inflammation | Collagen-Induced Arthritis (Mouse Model) | Dietary Intake | 0.125% (w/w) | [2] |

| 9(Z),11(E)-Octadecadienoic acid | Cytokine Reduction (MCP-1, IL-6, IL-8, RANTES) | EA.hy926 (Endothelial Cells) | Concentration | 1 µM | [7] |

Biological Activities of the Closely Related Isomer: 9(Z),11(E)-Octadecadienoic Acid

To illuminate the potential mechanisms of action for the 9(Z),11(Z) isomer, this section details the well-documented biological activities of its close structural analog, 9(Z),11(E)-octadecadienoic acid.

Anti-Inflammatory Effects

The 9(Z),11(E) isomer of CLA has demonstrated significant anti-inflammatory properties across various models. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This activity is mediated, in part, through the inhibition of the NF-κB signaling pathway. In obese adipose tissue, this isomer was found to reduce macrophage infiltration and downregulate several inflammatory markers, leading to improved insulin (B600854) sensitivity.[8]

Signaling Pathway: 9(Z),11(E)-CLA Anti-Inflammatory Action via NF-κB Inhibition

Caption: 9(Z),11(E)-CLA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Anti-Cancer Mechanisms

In breast cancer cell lines such as MCF-7, 9(Z),11(E)-CLA has been shown to inhibit cell growth and DNA synthesis.[6] The mechanism involves the arrest of the cell cycle, characterized by the downregulation of key cyclins (A, B1, D1) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p16 and p21.[6] Furthermore, some studies suggest that its anti-cancer effects may be mediated through the Wnt/β-catenin signaling pathway.[9]

Signaling Pathway: 9(Z),11(E)-CLA Induced Cell Cycle Arrest in Cancer Cells

Caption: 9(Z),11(E)-CLA modulates cyclins and CDKIs to induce cell cycle arrest in cancer cells.

Metabolic Regulation

The 9(Z),11(E) isomer also plays a role in metabolic health. It has been shown to stimulate mitochondrial biogenesis in skeletal muscle cells. This process is mediated by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[10] The activation of PGC-1α leads to a cascade involving Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (Tfam), ultimately increasing mitochondrial DNA content.[10]

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess the biological activity of conjugated linoleic acids.

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of a compound on cell proliferation and to calculate metrics like EC50 or IC50.

-

Objective: To quantify the dose-dependent effect of 9(Z),11(Z)-Octadecadienoic acid on the viability of a specific cell line.

-

Materials:

-

Target cancer cell line (e.g., MCF-7, Caco-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

9(Z),11(Z)-Octadecadienoic acid (stock solution in ethanol (B145695) or DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 9(Z),11(Z)-Octadecadienoic acid in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only controls (e.g., 0.1% ethanol).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration and use a non-linear regression model to calculate the EC50/IC50 value.[6]

-

Western Blot for NF-κB Translocation

This protocol is used to assess whether a compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Objective: To determine the effect of 9(Z),11(E)-Octadecadienoic acid on the subcellular localization of NF-κB p65 in response to an inflammatory stimulus.

-

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

9(Z),11(E)-Octadecadienoic acid

-

Nuclear and cytoplasmic extraction kits

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

-

-

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80-90% confluency. Pre-treat cells with the desired concentration of the CLA isomer for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce NF-κB translocation.

-

Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation. The efficacy of the CLA isomer is determined by its ability to prevent this shift compared to the LPS-only control. Lamin B and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.[8]

-

Workflow: Experimental Protocol for Western Blot Analysis

Caption: Step-by-step workflow for analyzing protein translocation from cytoplasm to nucleus.

Conclusion and Future Directions

9(Z),11(Z)-Octadecadienoic acid is an understudied isomer of conjugated linoleic acid with potential biological activities. The limited available data suggests it possesses antitumor properties, though perhaps less potent than other isomers in specific contexts. The extensive research on the 9(Z),11(E) isomer provides a valuable framework for understanding the potential mechanisms through which the 9(Z),11(Z) form might act, including the modulation of key inflammatory and cell cycle signaling pathways like NF-κB and Cyclin/CDK regulation.

For drug development professionals and researchers, this highlights a clear knowledge gap and an opportunity. Future research should focus on:

-

Direct, Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the biological effects of 9(Z),11(Z)-CLA with other isomers (9E,11E; 10E,12Z; etc.) across various cancer cell lines and inflammatory models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by the 9(Z),11(Z) isomer.

-

In Vivo Efficacy: Evaluating the therapeutic potential of purified 9(Z),11(Z)-CLA in animal models of cancer and inflammatory diseases.

A deeper understanding of the isomer-specific activities of CLAs will be crucial for harnessing their full therapeutic potential.

References

- 1. Buy 9(Z),11(Z)-Octadecadienoic Acid | 544-70-7 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antidiabetic effects of cis-9, trans-11-conjugated linoleic acid may be mediated via anti-inflammatory effects in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conjugated linoleic acid (CLA) stimulates mitochondrial biogenesis signaling by the upregulation of PPARγ coactivator 1α (PGC-1α) in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9(Z),11(Z)-Octadecadienoic acid natural sources and extraction

An In-depth Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),11(Z)-Octadecadienoic acid is a specific isomer of conjugated linoleic acid (CLA), a family of positional and geometric isomers of linoleic acid with conjugated double bonds. While the most abundant and studied naturally occurring CLA isomer is cis-9, trans-11-octadecadienoic acid (rumenic acid), the cis-9, cis-11 isomer also holds interest for its potential biological activities. This document provides a comprehensive overview of the natural sources of 9(Z),11(Z)-octadecadienoic acid and its related isomers, detailed methodologies for their extraction and analysis, and insights into the signaling pathways they modulate.

It is important to note that much of the existing research on naturally occurring CLA focuses on the cis-9, trans-11 isomer due to its higher prevalence.[1][2] This guide will primarily present data for this isomer, with the understanding that the natural sources and extraction methods are largely applicable to the broader family of CLA isomers, including the 9(Z),11(Z) form.

Natural Sources and Quantitative Data

The primary natural sources of conjugated linoleic acids are dairy products and meat from ruminant animals such as cows, sheep, and goats.[2] The formation of CLA in these animals is a result of the biohydrogenation of dietary unsaturated fatty acids by rumen microorganisms.[3][4] The concentration of CLA in these food products can vary significantly based on the animal's diet and other factors.[5][6]

Below is a summary of the concentration of the predominant cis-9, trans-11 CLA isomer in various natural sources.

| Food Product | Sample Type | Concentration of c9,t11-CLA (mg/g of fat) | Reference |

| Dairy Products | |||

| Milk | Cow's Milk (Control Diet) | 2.5 - 17.7 | [6] |

| Cow's Milk (Pasture-fed) | 5.0 | [6] | |

| Cow's Milk (Rapeseed supplemented) | 10.6 - 33.5 | [5] | |

| Cow's Milk (Soybean supplemented) | 8.8 - 30.5 | [5] | |

| Human Milk (Low dairy diet) | 8.2 (μmol/g lipid) | [7] | |

| Human Milk (High dairy diet) | 13.5 (μmol/g lipid) | [7] | |

| Cheese | Mild Cheddar | 1.9 | [8] |

| Processed Cheese | 7.3 | [8] | |

| Various Cheeses (Average) | 0.5 - 0.9 (% of total fat) | [9] | |

| Butter | Various Butters (Average) | 0.5 - 0.9 (% of total fat) | [9] |

| Cream | Double Cream | 3.7 | [8] |

| Various Creams (Average) | 0.5 - 0.9 (% of total fat) | [9] | |

| Ruminant Meat | |||

| Lamb | Minced Lamb | 6.0 | [8] |

| Lamb Cutlets | 8.2 | [8] | |

| Beef | Subcutaneous Adipose Tissue | Greatest concentration among tissues | [10] |

| Swedish Meatballs | 2.9 | [8] |

Extraction and Analysis Methodologies

The extraction and analysis of specific CLA isomers from complex biological matrices require multi-step protocols to ensure purity and prevent isomerization. The general workflow involves lipid extraction, saponification/transesterification, and chromatographic separation and quantification.

Experimental Protocol: Extraction and Analysis of CLA from Dairy Products

This protocol outlines a standard procedure for the extraction, derivatization, and analysis of CLA isomers from milk fat.

1. Lipid Extraction:

-

Objective: To isolate total lipids from the dairy matrix.

-

Materials: Milk sample, 1M KOH in methanol (B129727), 2M KOH in water, 6M HCl, dichloromethane (B109758).[11]

-

Procedure:

-

To a 50-100 mg sample of milk fat, add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.[11]

-

Flush the mixture with argon or nitrogen for approximately 1 minute to create an inert atmosphere and prevent oxidation.[11]

-

Allow the mixture to stand overnight at room temperature for complete hydrolysis (saponification).[11]

-

Add 1.5 ml of water and acidify the solution to a pH of approximately 2 with 6M HCl.[11]

-

Extract the free fatty acids with four 1.5 ml portions of dichloromethane.[11]

-

Pool the dichloromethane extracts and evaporate the solvent under a stream of nitrogen.

-

2. Fatty Acid Methyl Ester (FAME) Preparation (for Gas Chromatography):

-

Objective: To convert free fatty acids to their more volatile methyl esters for GC analysis. Base-catalyzed methylation is recommended to prevent isomerization of CLA.[12]

-

Materials: Extracted lipid sample, dry toluene (B28343), 0.5 M sodium methoxide (B1231860) in anhydrous methanol, glacial acetic acid, water, hexane (B92381).[12]

-

Procedure:

-

Dissolve the extracted lipid sample (up to 50 mg) in 1 ml of dry toluene in a test tube.[12]

-

Add 2 ml of 0.5 M sodium methoxide in anhydrous methanol.[12]

-

Maintain the solution at 50°C for 10 minutes.[12]

-

Add 0.1 ml of glacial acetic acid to stop the reaction, followed by 5 ml of water.[12]

-

Extract the FAMEs with two 5 ml portions of hexane.[12]

-

The hexane layer containing the FAMEs is collected for chromatographic analysis.

-

3. Isomer Separation and Quantification:

-

Objective: To separate and quantify the different CLA isomers.

-

Methodologies:

-

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a powerful technique for separating CLA isomers based on the number, position, and geometry of their double bonds.[12][13] It can be used for the analysis of underivatized fatty acids.[11]

-

Gas Chromatography (GC): Following conversion to FAMEs, GC with a highly polar capillary column (e.g., CP-Sil 88) is commonly used.[14] However, some positional isomers may co-elute.[12]

-

Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC): This method has been shown to be superior for the complete separation of multiple CLA isomers.[15]

-

Experimental Workflow Diagram

Signaling Pathways

Conjugated linoleic acids, including the cis-9, trans-11 isomer, are known to exert their biological effects by modulating various cellular signaling pathways. Key among these are the Peroxisome Proliferator-Activated Receptor (PPAR) and NF-κB signaling pathways.

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism.[16] The cis-9, trans-11 isomer of CLA has been identified as a ligand and activator of PPARγ.[1][17] Activation of PPARγ leads to the transcription of target genes involved in adipogenesis and lipid metabolism.[18]

Anti-inflammatory Signaling via NF-κB Inhibition

The cis-9, trans-11 isomer of CLA has demonstrated anti-inflammatory properties.[19] One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. cis-9, trans-11-CLA can suppress this activation, leading to a reduction in the production of these inflammatory mediators.[21][22]

Conclusion

9(Z),11(Z)-Octadecadienoic acid and its more abundant isomer, cis-9, trans-11-octadecadienoic acid, are naturally occurring fatty acids primarily found in ruminant-derived food products. Their extraction from these sources requires careful methodologies to ensure isomer integrity. These compounds exhibit significant biological activities, notably through the modulation of key signaling pathways such as PPAR and NF-κB, which are central to metabolism and inflammation. The information provided in this guide serves as a technical resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development, facilitating further investigation into the therapeutic potential of these unique fatty acids.

References

- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the conjugated linoleic acids in cow's milk fat by Fourier transform Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Elevation of conjugated cis-9, trans-11-octadecadienoic acid in bovine milk because of dietary supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of conjugated cis-9,trans-11-octadecadienoic acid in bovine milk: effects of feed and dietary regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-fat dairy product consumption increases delta 9c,11t-18:2 (rumenic acid) and total lipid concentrations of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of cis-9, trans-11 conjugated linoleic acid content in UK foods and assessment of dietary intake in a cohort of healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Fatty acid profile of Canadian dairy products with special attention to the trans-octadecenoic acid and conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentrations of conjugated linoleic acid (cis-9, trans-11-octadecadienoic acid) are not increased in tissue lipids of cattle fed a high-concentrate diet supplemented with soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 12. aocs.org [aocs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. Separation of conjugated linoleic acid isomers by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Conjugated Linoleic Acid in Humans: Regulation of Adiposity and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isomer-specific regulation of metabolism and PPARγ signaling by CLA in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buy 9(Z),11(Z)-Octadecadienoic Acid | 544-70-7 [smolecule.com]

- 20. cis-9, trans-11-Conjugated Linoleic Acid Exerts an Anti-inflammatory Effect in Bovine Mammary Epithelial Cells after Escherichia coli Stimulation through NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 9(Z),11(Z)-Octadecadienoic Acid from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for synthesizing 9(Z),11(Z)-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), from linoleic acid. The document details both chemical and enzymatic approaches, offering comprehensive experimental protocols, quantitative data summaries, and visual workflows to support research and development in this area.

Introduction

9(Z),11(Z)-octadecadienoic acid is a positional and geometric isomer of linoleic acid with growing interest in various fields due to its potential biological activities. The synthesis of this specific isomer in high purity is crucial for accurate preclinical and clinical investigations. This guide focuses on the practical aspects of its preparation from the readily available precursor, linoleic acid.

Synthesis Methodologies

The conversion of linoleic acid to conjugated isomers, including the 9(Z),11(Z) form, can be achieved through chemical isomerization or enzymatic bioconversion. Each method presents distinct advantages and challenges in terms of yield, isomer selectivity, and scalability.

Chemical Synthesis: Alkaline Isomerization

Alkaline isomerization is a widely employed method for the synthesis of conjugated linoleic acids. This process involves the rearrangement of the double bonds in linoleic acid under basic conditions at elevated temperatures.

Experimental Protocol: Alkaline Isomerization of Linoleic Acid

This protocol is a composite of established methods for the alkaline isomerization of linoleic acid.

Materials:

-

Linoleic acid (high purity)

-

Propylene (B89431) glycol (solvent)

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer/temperature controller

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add propylene glycol. Begin gentle stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Catalyst Dissolution: Carefully add sodium hydroxide pellets to the propylene glycol. Heat the mixture gently while stirring to dissolve the NaOH completely.

-

Addition of Linoleic Acid: Once the NaOH is dissolved, add the linoleic acid to the reaction mixture.

-

Isomerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-180°C) and maintain it for the specified duration (e.g., 2-5 hours) with continuous stirring under a nitrogen atmosphere.[1]

-

Reaction Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add phosphoric acid to neutralize the excess NaOH, bringing the pH to approximately 3-4.[1]

-

Extraction: Transfer the mixture to a separatory funnel and add distilled water and hexane. Shake vigorously and allow the layers to separate. Collect the upper hexane layer containing the fatty acids. Repeat the extraction of the aqueous layer with hexane two more times.[1][2]

-

Washing and Drying: Combine the hexane extracts and wash them with a 5% (w/v) NaCl solution. Dry the hexane layer over anhydrous sodium sulfate.[2]

-

Solvent Removal: Filter off the sodium sulfate and remove the hexane using a rotary evaporator under reduced pressure to obtain the crude conjugated linoleic acid mixture.

-

Purification: The resulting product is a mixture of CLA isomers. Proceed with purification steps as outlined in Section 3.

Quantitative Data for Alkaline Isomerization:

| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield of c9,t11-18:2 (%) | Reference |

| Temperature (°C) | Increased | 50 | 100 | Decreased with temp increase | [1][3] |

| Catalyst Amount (g) | Decreased | 1.8 | 7% NaOH | Increased with catalyst increase | [3][4] |

| Reaction Time (h) | Moderate Impact | 5.25 | 2 | 96.6 (total CLA) | [3][4] |

| Solvent | Propylene Glycol | 1-Butanol | Propylene Glycol | - | [2][5] |

Enzymatic Synthesis: Bioconversion by Lactobacillus plantarum

Enzymatic synthesis offers a green alternative to chemical methods, often with higher stereoselectivity. Certain strains of Lactobacillus plantarum possess a linoleic acid isomerase that can convert linoleic acid into specific CLA isomers.

Experimental Protocol: Enzymatic Synthesis using Lactobacillus plantarum

This protocol provides a general framework for the bioconversion of linoleic acid using Lactobacillus plantarum.

Materials:

-

Lactobacillus plantarum strain (e.g., PTCC1058)

-

MRS broth (for bacterial growth)

-

Linoleic acid

-

Tween 80 (emulsifier)

-

Phosphate (B84403) buffer (e.g., 0.5 M, pH 6.5)

-

Methanol

-

Deionized water

Equipment:

-

Incubator

-

Shaking incubator

-

Centrifuge

-

Sonicator (optional, for cell lysis)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Inoculum Preparation: Culture the Lactobacillus plantarum strain in MRS broth at 37°C for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer.

-

Reaction Mixture Preparation: In a sterile flask, prepare the reaction mixture containing phosphate buffer, Tween 80, and the washed Lactobacillus plantarum cells.

-

Substrate Addition: Add linoleic acid to the reaction mixture.

-

Bioconversion: Incubate the reaction mixture in a shaking incubator at 37°C for a specified period (e.g., 72-121 hours).[6]

-

Lipid Extraction: After incubation, extract the total lipids from the reaction mixture using a chloroform:methanol (2:1, v/v) solution.[6]

-

Phase Separation: Add chloroform and deionized water to the mixture, shake, and centrifuge to separate the phases. Collect the lower chloroform layer containing the lipids.[6]

-

Solvent Removal: Evaporate the chloroform using a rotary evaporator to obtain the crude CLA-containing lipid extract.

-

Purification: The resulting product is a mixture of fatty acids, including CLA isomers. Proceed with purification as described in Section 3.

Quantitative Data for Enzymatic Synthesis:

| Organism | Substrate | Key Conditions | Product(s) | Yield/Conversion | Reference |

| Lactobacillus plantarum PTCC1058 | Castor Oil | 15% (w/v) cells, 121 h | c9,t11-CLA (44%), t10,c12-CLA (46%) | 36% | [6] |

| Lactobacillus plantarum PTCC1745 | Castor Oil | 15% (w/v) cells, 121 h | Mixture of CLA isomers | 16.5% | [6] |

Purification of 9(Z),11(Z)-Octadecadienoic Acid

The crude product from both chemical and enzymatic synthesis is a mixture of various fatty acids and CLA isomers. Purification is essential to isolate the 9(Z),11(Z)-octadecadienoic acid.

Lipase-Catalyzed Selective Esterification

This technique leverages the selectivity of certain lipases to esterify specific CLA isomers, allowing for their separation.

Experimental Protocol: Lipase-Catalyzed Selective Esterification

Materials:

-

Crude CLA mixture

-

Immobilized Candida rugosa lipase (B570770)

-

Hexane

Equipment:

-

Shaking incubator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable vessel, dissolve the crude CLA mixture in hexane.

-

Enzyme Addition: Add the immobilized Candida rugosa lipase to the solution.

-

Esterification: Add ethanol as the acyl acceptor and incubate the mixture in a shaking incubator. The lipase will selectively catalyze the esterification of certain CLA isomers (e.g., c9,t11-CLA).

-

Separation: After the reaction, the unreacted fatty acids (enriched in the desired isomer) can be separated from the esterified products. This can be achieved by removing the immobilized enzyme by filtration, followed by chromatographic separation of the free fatty acids from the esters. A two-stage process may be necessary to achieve high purity of both c9,t11-CLA and t10,c12-CLA.[7]

Silver Ion Chromatography

Silver ion chromatography (Ag⁺-HPLC or Ag⁺-TLC) is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.

General Principle: The separation is based on the reversible interaction between the π-electrons of the double bonds in the fatty acids and silver ions impregnated on the stationary phase (e.g., silica (B1680970) gel). The strength of this interaction varies for different isomers, allowing for their separation.

Analysis and Characterization

The identity and purity of the synthesized 9(Z),11(Z)-octadecadienoic acid must be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing fatty acids. The fatty acids are first converted to their more volatile methyl esters (FAMEs) before analysis. GC provides information on the isomeric distribution and purity, while MS confirms the identity of the compounds based on their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the synthesized compound, confirming the precise position and configuration (cis/trans) of the double bonds.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for the synthesis, purification, and analysis of 9(Z),11(Z)-octadecadienoic acid.

Caption: Detailed workflow for the chemical synthesis via alkaline isomerization.

Caption: Detailed workflow for the enzymatic synthesis using Lactobacillus plantarum.

References

- 1. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 2. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 9Z,11E-octadecadienoic and 10E,12Z-octadecadienoic acids, the major components of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. Utilizing immobilized lipase for selective esterification in non-aqueous media: A strategy to enrich and purify conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 9(Z),11(Z)-Octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),11(Z)-Octadecadienoic acid is a conjugated linoleic acid (CLA) isomer that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of 9(Z),11(Z)-octadecadienoic acid, with a focus on its effects on cellular signaling pathways implicated in inflammation, cancer, and metabolism. While direct in vitro studies on this specific isomer are limited, a significant body of research on its structurally related isomers and derivatives provides crucial insights into its potential biological activities. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the available quantitative data for 9(Z),11(Z)-octadecadienoic acid and its closely related derivatives. This structured presentation allows for a comparative analysis of their biological potency.

Table 1: Antitumor Activity of 9(Z),11(Z)-Octadecadienoic Acid and Its Derivatives

| Compound | Cell Line | Assay | EC50/IC50 (µM) | Reference |

| 9(Z),11(Z)-Octadecadienoic acid | Not specified | Antitumor Activity | 446.1 | [1] |

| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | 150 (concentration used) | [2] |

Table 2: Anti-inflammatory Effects of 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE)

| Cell Line | Parameter | Treatment | Result | Reference |

| RAW 264.7 Macrophages | p-ERK1/2 Phosphorylation | LPS + 100 µM 13-KODE | 66% decrease vs. LPS alone | [3] |

| RAW 264.7 Macrophages | p-p38 Phosphorylation | LPS + 100 µM 13-KODE | 47% decrease vs. LPS alone | [3] |

| RAW 264.7 Macrophages | p-JNK Phosphorylation | LPS + 100 µM 13-KODE | 52% decrease vs. LPS alone | [3] |

| RAW 264.7 Macrophages | Nuclear NF-κB p65 | LPS + 13-KODE | Inhibition of nuclear translocation | [3] |

Table 3: PPAR Activation by Related Octadecadienoic Acid Isomers

| Compound | Receptor | Assay | IC50 (nM) | Reference |

| 9(Z),11(E)-CLA | Human PPARα | Not specified | 140 - 400 | [4] |

| 13-Oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα | Luciferase Reporter Assay | Potent activation | [5] |

| 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | PPARγ | Not specified | Potent activation | [6] |

Core Mechanisms of Action and Signaling Pathways

The in vitro effects of 9(Z),11(Z)-octadecadienoic acid and its derivatives are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways

A significant mechanism of action, primarily elucidated through studies on the derivative 13-Oxo-9Z,11E-octadecadienoic acid (13-KODE), is the suppression of pro-inflammatory signaling cascades in macrophages.[3][7]

-

NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 13-KODE inhibits the nuclear translocation of the NF-κB p65 subunit.[3] This prevents the transcription of various pro-inflammatory genes, including those for TNF-α and IL-1β.[3]

-

MAPK Pathway: 13-KODE also attenuates the LPS-induced phosphorylation of key mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.[3] The inhibition of these pathways further contributes to the reduction of inflammatory mediator production.

Anticancer Activity: Induction of Apoptosis

9(Z),11(Z)-octadecadienoic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

-

c-Myc Downregulation: In breast cancer stem cells, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to downregulate the transcription and protein expression of the c-Myc oncogene.[2] This leads to an inhibition of cancer stem cell proliferation and survival.

-

Mitochondrial Pathway: The pro-apoptotic mechanism is often linked to the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Metabolic Regulation: Activation of PPARs and Potential GPR Interaction

-

PPAR Activation: Various isomers of octadecadienoic acid are known to be potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[4][5][6] Activation of PPARα is crucial for regulating fatty acid oxidation, while PPARγ is a key regulator of adipogenesis.[5][6] This suggests that 9(Z),11(Z)-octadecadienoic acid may play a role in modulating lipid metabolism and glucose homeostasis.

-

GPR40/120 Signaling: As a long-chain fatty acid, 9(Z),11(Z)-octadecadienoic acid is a potential ligand for G protein-coupled receptors GPR40 (FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin (B600854) secretion and anti-inflammatory responses.[4] Direct experimental evidence for the interaction of 9(Z),11(Z)-octadecadienoic acid with these receptors is still needed.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of 9(Z),11(Z)-octadecadienoic acid.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 9(Z),11(Z)-octadecadienoic acid (e.g., 0-500 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or ethanol).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of 9(Z),11(Z)-octadecadienoic acid for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Western Blotting for Signaling Protein Phosphorylation

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like MAPKs and NF-κB pathway components.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

The available in vitro evidence suggests that 9(Z),11(Z)-octadecadienoic acid and its closely related derivatives possess significant biological activities, including anti-inflammatory, anticancer, and metabolic modulatory effects. The primary mechanisms of action involve the inhibition of pro-inflammatory signaling pathways (NF-κB and MAPK), the induction of apoptosis in cancer cells through c-Myc and mitochondrial-dependent pathways, and the activation of PPAR nuclear receptors.

For the scientific and drug development community, several key areas warrant further investigation:

-

Direct Quantitative Studies: There is a pressing need for more quantitative in vitro studies specifically on 9(Z),11(Z)-octadecadienoic acid to determine its potency (IC50/EC50 values) in various assays and its binding affinities for its molecular targets.

-

Receptor Deconvolution: Elucidating the direct interaction and activation of GPR40 and GPR120 by 9(Z),11(Z)-octadecadienoic acid will be crucial in understanding its full spectrum of activity.

-

Comparative Isomer Studies: Head-to-head in vitro comparisons of different CLA isomers, including 9(Z),11(Z)-octadecadienoic acid, would help to delineate the structure-activity relationships and identify the most potent isomers for specific therapeutic applications.

This technical guide serves as a foundational resource to inform and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of 9(Z),11(Z)-octadecadienoic acid into novel clinical applications.

References

- 1. amsbio.com [amsbio.com]

- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9(Z),11(Z)-Octadecadienoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(Z),11(Z)-Octadecadienoic acid, a lesser-known isomer of conjugated linoleic acid (CLA), is a polyunsaturated fatty acid characterized by a conjugated double bond system at the 9th and 11th carbon positions, with both bonds in the cis configuration. While research has historically focused on the more abundant cis-9, trans-11 and trans-10, cis-12 CLA isomers, emerging evidence suggests that the 9(Z),11(Z) isomer possesses unique biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of 9(Z),11(Z)-octadecadienoic acid, with a focus on the experimental methodologies and signaling pathways relevant to its study.

Introduction: The Emergence of a Niche Conjugated Linoleic Acid Isomer

The scientific journey of conjugated linoleic acids (CLAs) began in 1979 with the discovery of their ability to inhibit chemically induced cancer in mice.[1] This initial finding sparked extensive research into this family of octadecadienoic acid isomers. While the term "conjugated linoleic acid" encompasses 28 possible geometric and positional isomers, the vast majority of research has centered on the cis-9, trans-11 (rumenic acid) and trans-10, cis-12 isomers, which are the most abundant in ruminant-derived food products and commercially available supplements.[2]

The 9(Z),11(Z)-octadecadienoic acid isomer, in contrast, has remained relatively understudied. Its discovery and characterization have been intrinsically linked to the development of advanced analytical techniques capable of separating the complex mixtures of CLA isomers. The historical timeline for the specific identification of the 9(Z),11(Z) isomer is not as clearly defined as for its more prominent counterparts. Its recognition largely emerged from detailed analyses of commercial CLA preparations and biological samples, where it was identified as a minor component.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 9(Z),11(Z)-octadecadienoic acid is fundamental for its isolation, characterization, and the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | [3] |

| Molecular Weight | 280.45 g/mol | [4] |

| CAS Number | 544-70-7 | [5] |

| IUPAC Name | (9Z,11Z)-octadeca-9,11-dienoic acid | [5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in ethanol, chloroform, ether, and methanol. | [6] |

| Purity (Commercially available) | ≥96% | [7] |

Spectroscopic Data:

The structural elucidation of 9(Z),11(Z)-octadecadienoic acid relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H-NMR Data for Methyl 9(Z),11(Z)-octadecadienoate (in CDCl₃): [8]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.27 | - | Inner olefinic protons (C10, C11) |

| 5.47 | - | Outer olefinic protons (C9, C12) |

| 2.08 | - | Allylic protons (C8, C13) |

Note: Specific multiplicity details were not provided in the cited source.

Key Experimental Protocols

Synthesis via Alkali Isomerization of Linoleic Acid

The most common method for synthesizing a mixture of CLA isomers, including 9(Z),11(Z)-octadecadienoic acid, is the alkali isomerization of linoleic acid.[9][10]

Protocol:

-

Reaction Setup: Dissolve a strong alkali, such as potassium hydroxide (B78521) (KOH), in a high-boiling-point solvent like propylene (B89431) glycol under an inert nitrogen atmosphere.[9]

-

Addition of Linoleic Acid: Add linoleic acid or a linoleic acid-rich oil (e.g., sunflower or safflower oil) to the heated alkali-solvent mixture.[9]

-

Isomerization: Maintain the reaction at an elevated temperature (e.g., 180°C) for a specified duration (e.g., 2 hours).[11] The exact conditions can be optimized to influence the isomeric composition of the final product.[9]

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with an acid, such as hydrochloric or phosphoric acid, to a pH below 4.[10] Extract the fatty acids using an organic solvent like hexane.

-

Purification: Wash the organic phase with a saline solution and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the mixture of CLA isomers.

References

- 1. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9(Z),11(Z)-Octadecadienoic acid, Conjugated linoleic acid (CAS 544-70-7) | Abcam [abcam.com]

- 4. Buy 9(Z),11(Z)-Octadecadienoic Acid | 544-70-7 [smolecule.com]

- 5. 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- | C19H32O3 | CID 6440647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. journals.rifst.ac.ir [journals.rifst.ac.ir]

- 10. jbiochemtech.com [jbiochemtech.com]

- 11. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]

Unveiling the Antioxidant Potential of cis-9,cis-11 Conjugated Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases. Consequently, there is a growing scientific interest in identifying natural compounds with potent antioxidant properties. One such molecule that has garnered significant attention is the cis-9,cis-11 isomer of conjugated linoleic acid (c9,c11-CLA), a naturally occurring fatty acid found predominantly in ruminant-derived food products. This technical guide provides an in-depth exploration of the antioxidant properties of c9,c11-CLA, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.

Core Mechanism of Action: The Nrf2 Signaling Pathway

The primary mechanism through which c9,c11-CLA exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like c9,c11-CLA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5] This leads to an enhanced cellular antioxidant defense system.

Modulation of Antioxidant Enzymes and Reduction of Oxidative Stress Markers

The activation of the Nrf2 pathway by c9,c11-CLA leads to the upregulation and increased activity of several key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GPx), and Catalase (CAT).[1][7][8][9] These enzymes play a crucial role in detoxifying ROS. SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by GPx and CAT.[10][11]

Furthermore, c9,c11-CLA has been shown to significantly reduce markers of lipid peroxidation, such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA).[2][12] Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. By bolstering the enzymatic antioxidant defense and directly scavenging free radicals, c9,c11-CLA helps to mitigate this damage. Studies have also demonstrated its ability to decrease intracellular ROS levels.[2]

Interplay with Other Signaling Pathways

The antioxidant effects of c9,c11-CLA are also intertwined with other crucial cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation.[13][14][15] Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines.[14] Research suggests that c9,c11-CLA can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, potentially through its antioxidant actions that reduce the initial inflammatory stimulus.[16]

-

MAPK Pathway: The MAPK pathway is involved in a variety of cellular processes, including stress responses.[17][18] Oxidative stress can activate MAPK signaling, which can have both pro- and anti-apoptotic effects depending on the context. The interaction between c9,c11-CLA and the MAPK pathway in the context of oxidative stress is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the quantitative effects of c9,c11-CLA on various markers of oxidative stress and antioxidant defense from key in vitro and in vivo studies.

Table 1: In Vitro Effects of c9,c11-CLA on Antioxidant Enzymes and Oxidative Stress Markers

| Cell Type | Treatment | Parameter | Result | Reference |

| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + H₂O₂ | SOD Activity | Increased | [7][8] |

| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + H₂O₂ | GPx Activity | Increased | [7][8] |

| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + H₂O₂ | CAT Activity | Increased | [7][8] |

| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + LPS | ROS Levels | Decreased | [2] |

| Bovine Mammary Epithelial Cells (BMECs) | 50 µM c9,c11-CLA + LPS | TBARS Levels | Decreased | [2] |

| Mouse Dendritic Cells | c9,c11-CLA + LPS/gliadin | ROS Generation | Reduced | [19] |

Table 2: In Vivo Effects of c9,c11-CLA on Antioxidant Status

| Animal Model | Treatment | Tissue/Fluid | Parameter | Result | Reference |

| Wistar Rats (High-Fat Diet) | 30 mg/day c9,c11-CLA | Liver | GSH/GSSG Ratio | Improved | [3][4] |

| Wistar Rats (High-Fat Diet) | 30 mg/day c9,c11-CLA | Liver | TBARS Levels | Reduced | [3] |

| Wistar Rats (High-Fat Diet) | 30 mg/day c9,c11-CLA | Liver | Nrf2 Nuclear Translocation | Increased | [3][4] |

| Obese Men | 3 g/day c9,c11-CLA | Urine | 8-iso-PGF2α (Lipid Peroxidation Marker) | Increased | [20] |

Note: The study in obese men showed an increase in a marker of lipid peroxidation, highlighting that the effects of c9,c11-CLA can be complex and may depend on the physiological context and dosage.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the antioxidant properties of c9,c11-CLA.

Cell Culture and Treatment

-

Cell Lines: Bovine mammary epithelial cells (BMECs) or other relevant cell lines (e.g., HepG2, BV-2 microglia) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

c9,c11-CLA Preparation: c9,c11-CLA is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.

-

Treatment: Cells are pre-treated with various concentrations of c9,c11-CLA for a specified duration (e.g., 24 hours) before being challenged with an oxidative stressor like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

After treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for a specified time (e.g., 30 minutes).

-

After incubation, the cells are washed again with PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using a fluorescence microscope.

-

Lipid Peroxidation Assay (TBARS Assay)

The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure lipid peroxidation.

-

Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.

-

Procedure:

-

Cell lysates or tissue homogenates are prepared.

-

The sample is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid).

-

The mixture is heated (e.g., 95°C for 60 minutes) to facilitate the reaction.

-

After cooling, the mixture is centrifuged to pellet any precipitate.

-

The absorbance of the supernatant is measured at a specific wavelength (e.g., 532 nm).

-

The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA.

-

Antioxidant Enzyme Activity Assays

Commercial assay kits are widely available for measuring the activity of SOD, GPx, and CAT. The general principles are outlined below.

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase). These radicals then react with a detector molecule (e.g., WST-1) to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

-

Procedure: The sample is mixed with the reaction components, and the change in absorbance is measured over time using a spectrophotometer.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GPx activity.

-

Procedure: The sample is added to a reaction mixture containing GSH, GR, NADPH, and the peroxide substrate. The decrease in absorbance at 340 nm is monitored.

-

-

Catalase (CAT) Activity Assay:

-

Principle: The most direct method involves monitoring the decomposition of hydrogen peroxide (H₂O₂), which absorbs light at 240 nm. The decrease in absorbance at this wavelength is directly proportional to the catalase activity.

-

Procedure: The sample is added to a solution of H₂O₂, and the decrease in absorbance at 240 nm is measured over time.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as Nrf2, Keap1, and the phosphorylated forms of NF-κB and MAPK pathway components.

-

Protein Extraction: Cells or tissues are lysed to release their proteins. For transcription factors like Nrf2 and NF-κB, nuclear and cytoplasmic fractions are often separated to assess their translocation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the light emitted is captured on X-ray film or with a digital imager.

-

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the target protein is often normalized to a loading control protein (e.g., β-actin or GAPDH for total cell lysates, Lamin B for nuclear fractions).

Conclusion

Cis-9,cis-11 conjugated linoleic acid demonstrates significant antioxidant properties, primarily through the activation of the Nrf2 signaling pathway and the subsequent upregulation of key antioxidant enzymes. Its ability to mitigate lipid peroxidation and reduce reactive oxygen species underscores its potential as a natural compound for combating oxidative stress. The interplay with other signaling pathways, such as NF-κB, suggests a broader role in cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and harness the antioxidant potential of c9,c11-CLA in various biological systems, contributing to the development of novel therapeutic and preventative strategies for oxidative stress-related diseases.

References

- 1. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 2. raybiotech.com [raybiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. raybiotech.com [raybiotech.com]

- 13. nwlifescience.com [nwlifescience.com]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Anti-inflammatory Effects of 9(Z),11(Z)-Octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(Z),11(Z)-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), has emerged as a molecule of interest for its potential anti-inflammatory properties. This technical guide synthesizes the current understanding of its mechanisms of action, supported by experimental data and detailed protocols. The core anti-inflammatory activities of 9(Z),11(Z)-Octadecadienoic acid and its related isomers involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These actions collectively lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This document provides a comprehensive overview of the experimental evidence, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental methodologies for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, atherosclerosis, and inflammatory bowel disease. Dietary fatty acids are known to play a significant role in modulating inflammatory responses. Among these, conjugated linoleic acids (CLAs), a family of positional and geometric isomers of linoleic acid, have garnered considerable attention for their diverse biological activities. This guide focuses specifically on the anti-inflammatory effects of the 9(Z),11(Z) isomer of octadecadienoic acid.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of 9(Z),11(Z)-Octadecadienoic acid and its related isomers are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades and modulate the expression of inflammatory mediators.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Studies on related CLA isomers have demonstrated the ability to inhibit NF-κB activation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a structurally similar compound, has been shown to inhibit the LPS-stimulated nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.[1] This inhibition is associated with a reduction in the degradation of IκB-α.[1]

Modulation of MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in translating extracellular signals into cellular responses, including the production of inflammatory cytokines. Evidence from studies on related oxo-octadecadienoic acids indicates that these compounds can suppress the phosphorylation of key MAPK proteins, thereby dampening the inflammatory response.[2]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARγ, in particular, has been shown to exert anti-inflammatory effects. Various CLA isomers have been identified as ligands for PPARγ.[3] The activation of PPARγ by these fatty acids can lead to the downregulation of pro-inflammatory gene expression. Research on different CLA isomers in RAW 264.7 macrophages has indicated that their regulatory effects on gene expression are mediated through multiple mechanisms, including acting as selective receptor modulators for PPARγ and retinoid-X-receptor alpha (RXRα).[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies on 9(Z),11(Z)-Octadecadienoic acid and its closely related isomers, demonstrating their efficacy in reducing key inflammatory markers.

Table 1: Effect of 9(Z),11(Z)-Octadecadienoic Acid and Related Isomers on Pro-inflammatory Cytokine Expression

| Compound | Cell Line | Stimulus | Concentration | Effect | Reference |

| 9(Z),11(Z)-Octadecadienoic acid | RAW 264.7 | - | Not specified | Decreased IL-1α, IL-1β, and IL-6 gene expression | [1] |

| 9(Z),11(E)-CLA | Bovine Mammary Epithelial Cells | E. coli | 50 µM | Decreased IL-1β, IL-6, IL-8, and TNF-α secretion | [4] |

| 9(Z),11(E)-CLA | Endothelial Cells (EA.hy926) | - | 1 µM | Decreased MCP-1, IL-6, and IL-8 secretion | [5] |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 50 µM | Decreased TNF-α and IL-1β production | [6] |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Decreased TNF-α and IL-1β production | [6] |

Table 2: Inhibition of Nitric Oxide (NO) Production by Related Isomers

| Compound | Cell Line | Stimulus | Concentration | % Inhibition of NO Production | Reference |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 25 µM | 21% | [1] |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 50 µM | 49% | [1] |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 75 µM | 70% | [1] |

| 13-Oxo-9(Z),11(E)-octadecadienoic acid | RAW 264.7 | LPS (1 µg/mL) | 100 µM | 90% | [1] |

Experimental Protocols